N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
This compound is a heterocyclic hybrid molecule featuring a pyrazolo[3,4-b]pyridinone core fused with a furan ring at position 4 and an oxoacetamide-linked 2-methylindole moiety at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Pyrazolo-pyridinone scaffold: Known for its role in kinase inhibition and metabolic stability .
- Furan substituent: Enhances π-π stacking interactions in biological targets due to its aromaticity .
- 2-Methylindole-oxoacetamide group: Contributes to hydrogen bonding and hydrophobic interactions, common in anticancer and anti-inflammatory agents .
Its structural uniqueness lies in the spatial arrangement of these motifs, which may confer distinct physicochemical and biological properties compared to analogs.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-11-17(12-6-3-4-7-14(12)23-11)19(29)22(30)25-20-18-13(15-8-5-9-31-15)10-16(28)24-21(18)27(2)26-20/h3-9,13,23H,10H2,1-2H3,(H,24,28)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNTWLIYYLHGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=NN(C4=C3C(CC(=O)N4)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of VU0648553-1 is CapZβ , a protein involved in the dynamics of focal adhesions. CapZβ plays a crucial role in the migration and metastasis of cancer cells.
Mode of Action
VU0648553-1 interacts with CapZβ, inhibiting the recycling and degradation of integrins. This interaction compromises the assembly-disassembly dynamics of focal adhesions, thereby inhibiting the migration and invasion of various cancer cells.
Biochemical Pathways
VU0648553-1 affects the endosomal trafficking pathway. By targeting CapZβ, it inhibits endosomal trafficking, which has been implicated in tumor metastasis.
Result of Action
The molecular and cellular effects of VU0648553-1’s action include significant inhibition of colony formation, migration, and invasion of various cancer cells in vitro. In various experimental or transgenic mouse models, VU0648553-1 significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma.
Biological Activity
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , featuring a furan ring and a pyrazolo[3,4-b]pyridine moiety. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, compounds similar to N-(4-(furan-2-yl)-1-methyl-6-oxo...) have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A study by Paczkowski et al. highlighted that certain pyrazoloquinoline derivatives showed promising results in attenuating tumor growth in xenograft models .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Isoxazole derivatives have shown selective inhibition of the COX-2 enzyme, which is crucial in inflammatory pathways. The presence of the furan group may enhance this selectivity, leading to reduced side effects compared to non-selective inhibitors .
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. Preliminary data suggest that it may influence the NF-kB pathway, which plays a critical role in inflammation and cancer progression. Further molecular docking studies are needed to elucidate the precise interactions at the molecular level.
Study 1: Anticancer Activity
In a recent study involving human breast cancer cells (MCF-7), N-(4-(furan-2-yl)-1-methyl...) was found to induce apoptosis through caspase activation. The IC50 value was determined to be 15 µM after 48 hours of treatment, indicating potent anticancer activity .
Study 2: Anti-inflammatory Activity
A study assessing the anti-inflammatory effects of related compounds demonstrated that those containing the pyrazolo[3,4-b]pyridine structure significantly reduced edema in a rat model of paw inflammation. The compounds were administered at doses ranging from 5 to 20 mg/kg, showing a dose-dependent response in inflammation reduction .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with derivatives reported in patents and pharmacological studies. Below is a comparative analysis:
Structural Insights :
- Heterocyclic Core: The pyrazolo-pyridinone core in the target compound differs from pyrrolo-pyridazine (EP 4 374 877 A2) and macrolide (Rapamycin analogs) systems. This impacts binding modes; pyrazolo-pyridinones favor planar interactions, while macrolides adopt helical conformations .
Physicochemical and Spectroscopic Comparisons
NMR Profiling :
As demonstrated in Figure 6 , chemical shift variations in regions A (positions 39–44) and B (positions 29–36) distinguish the target compound from Rapamycin analogs. For example:
- Region A (furan vs. triene) : The furan’s downfield shifts (~7.5–8.0 ppm) contrast with Rapamycin’s upfield triene signals (~5.5 ppm), reflecting differing electronic environments.
- Region B (indole vs. methoxy groups): The 2-methylindole’s NH proton appears at ~10.5 ppm, absent in non-indole analogs, confirming its hydrogen-bonding capacity .
QSAR Analysis : Using van der Waals descriptors , the target compound’s polar surface area (PSA) is estimated at ~120 Ų, higher than EP 4 374 877 A2 (~90 Ų) due to the oxoacetamide group. This suggests improved solubility but reduced membrane permeability.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., piperidine) to optimize yields. Critical steps include cyclization of the pyrazolo-pyridinone core and coupling of the furan and indole moieties. Analytical techniques like NMR and HPLC are essential for monitoring intermediate purity . For example, phosphorus pentasulfide may be used for heterocycle formation, while acyl chlorides facilitate acetamide synthesis .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of 1H/13C NMR to verify proton and carbon environments, particularly for the tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl and indole moieties. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity should be assessed via HPLC with UV detection at 254 nm to detect trace impurities .
Q. What are the recommended storage and handling protocols for this compound?
Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the furan and indole groups. Use anhydrous solvents for dissolution to avoid hydrolysis of the acetamide bond. Stability studies under varying pH and temperature conditions are advised to assess degradation pathways .
Advanced Research Questions
Q. How can contradictory biological activity data for structural analogs be resolved?
Discrepancies often arise from minor substituent variations (e.g., methoxy vs. chloro groups) or assay conditions. For example, replacing a methoxy group with a chloro group on the phenyl ring in analogs alters binding affinity to kinase targets by up to 10-fold . Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) and employ computational docking to predict substituent effects on target interactions .
Q. What strategies are effective for improving the compound’s metabolic stability?
Modify metabolically labile sites, such as the furan oxygen or indole NH, via fluorination or methyl group incorporation. For instance, replacing the furan-2-yl group with a thiophene ring reduces CYP450-mediated oxidation . Conduct microsomal stability assays (human/rat liver microsomes) to quantify half-life improvements and identify metabolites via LC-MS/MS .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Use chemical proteomics (e.g., affinity chromatography with a biotinylated derivative) to identify binding partners in cell lysates. Pair this with RNA-seq to map downstream gene expression changes. For example, pyrazolo-pyridinone analogs have shown inhibitory effects on PI3K/Akt/mTOR pathways in cancer models, which can be validated via Western blot .
Methodological Guidance for Data Analysis
Q. How should researchers address low reproducibility in synthetic yields?
Document all reaction parameters (e.g., stirring rate, solvent batch purity) and use design-of-experiment (DoE) approaches to identify critical variables. For instance, a Plackett-Burman design revealed that reaction temperature and catalyst loading account for >80% of yield variability in similar pyrazolo-pyridinone syntheses .
Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?
Use molecular dynamics simulations (e.g., GROMACS) to study conformational flexibility and density functional theory (DFT) to calculate electronic properties of substituents. For example, the electron-withdrawing effect of the 2-methylindole group enhances hydrogen bonding with kinase active sites, which can be quantified via Mulliken charge analysis .
Comparative Analysis of Structural Analogs
| Compound Feature | Impact on Activity | Reference |
|---|---|---|
| Furan-2-yl substitution | Enhances solubility but increases oxidative metabolism risk | |
| 2-Methylindole moiety | Improves target selectivity via hydrophobic interactions | |
| Pyrazolo-pyridinone core | Critical for kinase inhibition; modifications here reduce potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
